2-aminopyrimidine-5-carboxylic Acid
Overview
Description
2-aminopyrimidine-5-carboxylic Acid is a useful research compound. Its molecular formula is C5H5N3O2 and its molecular weight is 139.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydrogen Bonding and Co-Crystal Formation
2-Aminopyrimidine-5-carboxylic acid plays a significant role in the formation of co-crystals through hydrogen bonding. The co-crystal of 2-aminopyrimidine with p-phenylenediacetic acid, as studied by Chinnakali et al. (1999), demonstrates the formation of infinite hydrogen-bonded chains in the supramolecular structure, stabilized by weak C-H...O contacts (Chinnakali et al., 1999). Similarly, Lynch et al. (1998) investigated molecular adducts of 2-aminopyrimidine with various heterocyclic carboxylic acids, using X-ray powder diffraction and single-crystal X-ray diffraction methods, indicating the versatility of 2-aminopyrimidine in co-crystal formation (Lynch et al., 1998).
Novel Interactive Modes in Crystal Structures
The study of crystal structures involving this compound has revealed novel interactive modes. Lynch et al. (1997) described the unique interaction pattern in the crystal structure of the adduct with indole-2-carboxylic acid (Lynch et al., 1997). This underscores the utility of 2-aminopyrimidine in forming stable hydrogen-bonded networks with carboxylic acids.
Decarboxylative Cross-Couplings
Pham et al. (2018) explored the decarboxylative C-C cross-couplings of 2-aminopyrimidine-5-carboxylic acids, highlighting its potential in introducing diverse C5 substituents. This method is particularly notable for its efficiency and the wide range of applicable acids and coupling partners (Pham et al., 2018).
Synthesis and Application in Liquid Crystals
Mikhaleva et al. (1986) investigated the synthesis of 5-arylpyrimidine-2-carboxylic acids and their liquid-crystal characteristics. This study demonstrates the potential application of this compound derivatives in the field of liquid crystals, particularly in enhancing the nematic characteristics of certain compounds (Mikhaleva et al., 1986).
Mechanism of Action
Mode of Action
It is known that aminopyrimidines can interact with various biological targets, leading to changes in cellular processes . More research is required to elucidate the specific interactions of 2-Aminopyrimidine-5-carboxylic Acid with its targets.
Biochemical Pathways
Pyrimidines, in general, are known to play crucial roles in nucleic acid synthesis, which is a fundamental process in all living cells
Pharmacokinetics
The compound’s pka value is predicted to be 419 , which may influence its absorption and distribution in the body. More comprehensive pharmacokinetic studies are needed to understand the bioavailability and disposition of this compound.
Result of Action
Given the compound’s structural similarity to other aminopyrimidines, it may exert effects on cellular processes such as nucleic acid synthesis
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it is recommended to be stored in a dark place, sealed in dry conditions, at 2-8°C
Safety and Hazards
Future Directions
The development of new efficient antitrypanosomal compounds with less side effects is an urgent need . The emergence and spread of resistance in Plasmodium falciparum malaria to artemisinin combination therapies poses a major threat to malaria control and elimination . Therefore, the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity is a potential future direction .
Properties
IUPAC Name |
2-aminopyrimidine-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c6-5-7-1-3(2-8-5)4(9)10/h1-2H,(H,9,10)(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRLWSXYXSFYSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427245 | |
Record name | 2-aminopyrimidine-5-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3167-50-8 | |
Record name | 2-Amino-5-pyrimidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3167-50-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-aminopyrimidine-5-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-aminopyrimidine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the 3D hydrogen-bonded metal-organic framework (MOF) structure formed by 2-aminopyrimidine-5-carboxylic acid, and how does it contribute to natural gas separation?
A1: Research by [] showcases the ability of this compound (Hapc) to act as a ligand in constructing a 3D porous MOF, specifically [Cu(apc)2]n (TJU-Dan-5). This unique framework is formed through a solvothermal reaction and exhibits permanent porosity. The porous structure, alongside internal polar surfaces decorated with hydrogen-bonding groups, enables selective adsorption of gases like C2H6. The MOF demonstrates a preference for C2H6 over CH4 due to a combination of C–H···π interactions and van der Waals forces between C2H6 and the MOF's pore walls []. This selective adsorption property presents a promising avenue for natural gas purification, specifically in separating C2H6 from CH4.
Q2: Beyond its use in MOFs, what other applications have been explored for this compound?
A2: While [] highlights its potential in gas separation, this compound has also been investigated for its biological activity. [] specifically focuses on its anti-sulphanilamide activity, hinting at potential applications in pharmaceutical research. Furthermore, the decarboxylative cross-coupling reactions involving this compound have been explored [], suggesting its versatility as a building block in organic synthesis.
Q3: Are there any studies on the luminescent properties of compounds derived from this compound?
A3: Yes, research indicates that coordination compounds incorporating this compound exhibit multicolor luminescence []. This property makes them potentially valuable as multicolor luminescent materials, suggesting applications in areas like display technologies and sensing.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.